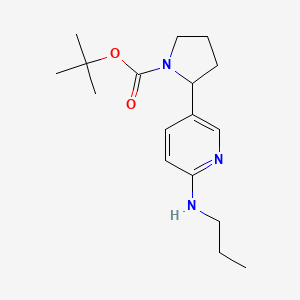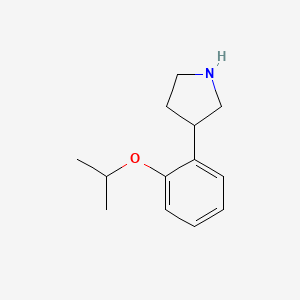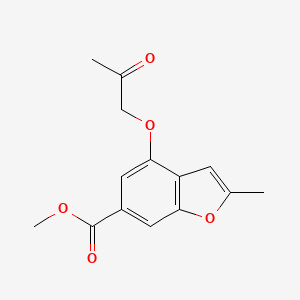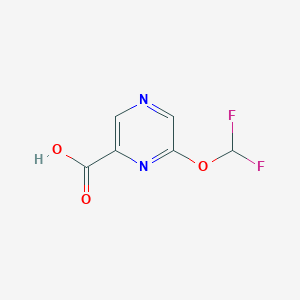
(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine hydrochloride is a chemical compound with the molecular formula C7H14ClN3. It is a derivative of pyrazole, a five-membered aromatic heterocycle containing three carbon atoms and two adjacent nitrogen atoms. This compound is often used as a building block in organic synthesis and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine hydrochloride typically involves the reaction of 1-ethyl-3-methyl-1H-pyrazole with formaldehyde and ammonium chloride. The reaction is carried out in an aqueous medium under controlled temperature conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The product is then purified through crystallization or other suitable methods to obtain the hydrochloride salt .
Análisis De Reacciones Químicas
Types of Reactions
(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted pyrazole compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which have applications in pharmaceuticals and agrochemicals .
Aplicaciones Científicas De Investigación
(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved include modulation of enzyme activity and receptor binding, which can result in anti-inflammatory, antimicrobial, or other therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine dihydrochloride: A similar compound with two hydrochloride groups.
(1-Ethyl-3-methyl-pyrazol-4-yl)methanamine: The base form without the hydrochloride salt.
Uniqueness
(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine hydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Propiedades
Fórmula molecular |
C7H14ClN3 |
|---|---|
Peso molecular |
175.66 g/mol |
Nombre IUPAC |
(1-ethyl-3-methylpyrazol-4-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C7H13N3.ClH/c1-3-10-5-7(4-8)6(2)9-10;/h5H,3-4,8H2,1-2H3;1H |
Clave InChI |
VXOMXPJBWORTCO-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=C(C(=N1)C)CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![tert-Butyl (3-(6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamido)-4-methylphenyl)carbamate](/img/structure/B11807018.png)






![7-(3-Chlorobenzyl)-3-methylisoxazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B11807069.png)
